molecular formula C14H17Cl2NO2 B185961 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone CAS No. 101991-76-8

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone

Cat. No.: B185961
CAS No.: 101991-76-8
M. Wt: 302.2 g/mol
InChI Key: KQSVEWNCWPLKQV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone ( 101991-76-8) is a chemical compound of significant interest in research and development, particularly in the field of agrochemistry. With the molecular formula C14H17Cl2NO2 and a molecular weight of 302.20 g/mol, it belongs to a class of phenoxy-based compounds . This compound is structurally related to the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that induces uncontrolled growth in susceptible broadleaf plants . The core 2,4-dichlorophenoxy moiety is key to its biological activity, while the propanone chain linked to a piperidine ring differentiates it and may influence its properties such as solubility, bioavailability, and interaction with target sites . This makes it a valuable intermediate for synthesizing and studying novel analogs with potentially improved efficacy or selectivity. Researchers utilize this compound primarily as a key building block for the exploration of new active ingredients. Its applications include structure-activity relationship (SAR) studies to understand how modifications to the phenoxy or piperidine groups affect herbicidal or plant growth regulatory activity . It serves as a crucial precursor in organic synthesis, enabling the development of compound libraries for high-throughput screening in discovery programs. The product is provided with a high level of purity (95%) to ensure consistent and reliable research outcomes . It is supplied with the safety information per the GHS standard, including the signal word "Warning" and the hazard statements H302, H315, and H319, which indicate it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c1-10(14(18)17-7-3-2-4-8-17)19-13-6-5-11(15)9-12(13)16/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSVEWNCWPLKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, commonly referred to as a phenoxy compound, has garnered attention due to its diverse biological activities. This compound features a dichlorophenoxy group and a piperidyl moiety, which suggest potential applications in various fields, including herbicides and pharmaceuticals. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}Cl2_{2}N\O
  • Molecular Weight : 273.15 g/mol

The presence of both the dichlorophenoxy and piperidyl groups is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular receptors and enzymes. The dichlorophenoxy group is thought to play a crucial role in binding to molecular targets, while the piperidyl group may enhance pharmacokinetic properties such as solubility and permeability across cell membranes .

Herbicidal Activity

This compound exhibits notable herbicidal properties. Its mechanism involves disruption of plant growth through inhibition of specific enzymatic pathways crucial for plant metabolism. Research indicates that it can effectively control various weed species by targeting their photosynthetic processes.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. For instance, in vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including hepatocellular carcinoma (HCC) cells. The cytotoxicity was assessed using lactate dehydrogenase (LDH) release assays, revealing a dose-dependent response .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic neurotransmission .

Table 1: Biological Activities of this compound

Activity Type Effect Cell Lines/Organisms Reference
HerbicidalGrowth inhibitionVarious weed species
AntitumorCytotoxicityHUH7, AKH12 (HCC)
NeuroprotectiveAChE inhibitionNeuronal cell lines

Case Study 1: Antitumor Efficacy

In a study published in MDPI, researchers evaluated the cytotoxic effects of several piperidine derivatives on HCC cell lines. The results indicated that compounds similar to this compound exhibited significant reductions in cell viability below the toxic dose threshold (TD50), suggesting their potential as therapeutic agents against liver cancer .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of related compounds showed that inhibition of AChE could lead to improved cognitive function in animal models. The findings suggest that derivatives of piperidine could be developed into treatments for conditions like Alzheimer’s disease by enhancing cholinergic signaling .

Scientific Research Applications

Herbicide Development

Mechanism of Action:
2,4-DPP is primarily recognized for its herbicidal properties. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of well-known herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) .

Synergistic Effects:
Research indicates that 2,4-DPP can enhance the efficacy of other herbicides, particularly glyphosate. It achieves this by increasing the amount of herbicide residue that remains on the target plant, thus improving weed control while potentially reducing the overall application rates of herbicides . This characteristic positions 2,4-DPP as a valuable tool in integrated pest management strategies.

Antimicrobial Properties

Bactericidal Activity:
Studies have demonstrated that 2,4-DPP exhibits significant antimicrobial activity against various bacterial strains. It has shown bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent . However, further research is necessary to fully ascertain its efficacy and safety for medical applications.

Additional Potential Applications

Emulsifier in Pesticide Formulations:
Beyond its roles as a herbicide synergist and antimicrobial agent, preliminary studies have explored the use of 2,4-DPP as an emulsifier in pesticide formulations. This application could enhance the stability and effectiveness of pesticide products .

Chemical Reactivity:
The functional groups present in 2,4-DPP allow for various chemical modifications that can tailor its biological activity for specific applications. The reactivity of the carbonyl group enables the synthesis of derivatives with potentially enhanced properties .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone:

Compound NameStructure FeaturesUnique Aspects
2,4-Dichlorophenoxyacetic Acid (2,4-D) Contains a dichlorophenoxy groupWidely used herbicide; impacts plant hormone systems
Mecoprop (MCPP) Contains a phenoxy groupUsed primarily for broadleaf weed control
Dichlorprop Similar chemical structureUsed specifically for selective weed control

Case Studies

Herbicide Synergism:
A study focused on the interaction between 2,4-DPP and glyphosate revealed that the combination significantly improved weed control compared to glyphosate alone. This synergistic effect was attributed to enhanced absorption and retention of glyphosate on treated plants .

Antimicrobial Testing:
In another study evaluating antimicrobial properties, 2,4-DPP was tested against various bacterial strains in vitro. Results indicated effective bactericidal activity at specific concentrations, warranting further investigation into its potential as an antibacterial agent in agricultural settings .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine and Piperazine Derivatives

(a) 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone (CAS: 39489-66-2)
  • Molecular Formula: C₁₃H₁₅Cl₂NO₂
  • Molecular Weight : 288.17 g/mol
  • Key Differences: Shorter propanone chain (ethanone) compared to the target compound.
(b) 1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one
  • Molecular Formula : C₁₅H₁₈Cl₂N₂O₃
  • Molecular Weight : 340.46 g/mol
  • Key Differences : Piperazine ring replaces piperidine, introducing additional hydrogen-bonding sites.
  • Synthesis: Likely involves coupling of 2,4-dichlorophenoxyacetyl chloride with piperazine-propanone derivatives .
Impact of Heterocycle Substitution :
  • Piperidine vs. Piperazine : Piperazine’s additional nitrogen may enhance water solubility and receptor interaction compared to piperidine .
  • Chain Length: The propanone chain in the target compound increases lipophilicity vs.

Aromatic Substitution Variants

(a) 2-(2,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
  • Molecular Formula : C₁₄H₁₀Cl₂O₄
  • Molecular Weight : 313.14 g/mol
  • Key Differences : Dihydroxyphenyl group replaces piperidine.
  • Synthesis : Synthesized via Hoesch reaction (85% yield); melting point = 192°C .
  • Properties : Polar hydroxyl groups improve solubility but reduce lipid bilayer penetration compared to piperidine analogs .
(b) 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone (CAS: 477847-89-5)
  • Molecular Formula : C₁₈H₁₄Cl₃N₃O₂
  • Molecular Weight : 410.7 g/mol
  • Key Differences : Triazole ring introduces metabolic stability; additional chloro-methylphenyl group enhances steric bulk.
  • Applications : Likely explored for antimicrobial or antifungal activity due to triazole’s prevalence in agrochemicals .

Pyrazole and Other Heterocyclic Derivatives

2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone
  • Key Differences : Pyrazole replaces piperidine.
  • Structural Insights : Crystallographic data confirms planar pyrazole ring, which may influence binding to enzymatic targets vs. flexible piperidine .

Key Research Findings and Implications

  • Structural Flexibility : Piperidine’s conformational flexibility may enhance binding to dynamic enzyme pockets, whereas rigid triazole or pyrazole rings favor selective inhibition .
  • Chlorine Substitution: The 2,4-dichlorophenoxy group is conserved across analogs, suggesting its critical role in hydrophobic interactions or halogen bonding .
  • Pharmacological Potential: Piperidine-containing compounds like RS 67333 () are serotonin receptor agonists, hinting at possible CNS applications for the target compound .

Preparation Methods

Route 3: Coupling Reactions

Cross-coupling strategies (e.g., Suzuki or Ullmann) could link the dichlorophenoxy and piperidyl groups.

Step Reagents/Conditions Outcome
1. Halide FormationPropanone derivative + Halogenating AgentIntroduction of a halide for subsequent coupling.
2. Cross-CouplingPd catalyst, Piperidyl boronic acid (hypothetical)Formation of the C–N bond.

Feasibility :

  • Limited by the availability of boronic acid derivatives and compatibility with ketone groups.

Critical Reaction Parameters

Table 1: Hypothetical Reaction Conditions for Route 1

Parameter Optimal Value Rationale
SolventDMSO/DMFPolar aprotic solvents enhance nucleophilicity of piperidine.
Temperature25–40°CMinimizes side reactions (e.g., elimination).
CatalystK₂CO₃ or NaOHFacilitates deprotonation and accelerates substitution.
Reaction Time2–5 hoursEnsures completion without over-reaction.
Hazard Precaution Reference
Acute Toxicity Avoid inhalation; wear PPE.
Environmental Impact Bioaccumulative potential; dispose via incineration.

Industrial and Research Challenges

  • Purity Control : Trace impurities from reagents (e.g., SOCl₂) may require recrystallization.

  • Scalability : Multi-step syntheses (e.g., Routes 1 and 2) increase costs and waste.

  • Alternative Routes : Asymmetric hydrogenation (as in ) could enable enantioselective synthesis but is unreported for this compound.

Q & A

Q. What synthetic strategies are effective for preparing 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

  • Step 1 : React 2,4-dichlorophenol with a propanone derivative under basic conditions to form the phenoxypropanone backbone.
  • Step 2 : Introduce the piperidine moiety via nucleophilic substitution or reductive amination. Optimize conditions (e.g., solvent, temperature) to improve yield .
  • Key reagents : Sodium hydride (for deprotonation), coupling agents like EDCI/HOBt for amide formation (if applicable), and reducing agents (e.g., NaBH4) for intermediates .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and purity. For example, the dichlorophenoxy group shows distinct aromatic proton splitting .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Hazard classification : Similar to 2-(2,4-dichlorophenoxy)propionic acid, which is a suspected carcinogen. Use PPE (gloves, goggles, fume hood) and minimize inhalation/contact .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic studies : Monitor intermediates via in situ FTIR or HPLC to identify rate-determining steps .
  • Computational modeling : Use DFT calculations to explore transition states and electronic effects (e.g., electron-withdrawing Cl groups on the phenyl ring) .
  • Isotopic labeling : Introduce 18O^{18}O or 13C^{13}C to track oxygen or carbon pathways during phenoxy group formation .

Q. What structure-activity relationships (SAR) are relevant for biological activity?

  • Chlorine positioning : The 2,4-dichlorophenoxy group enhances lipophilicity and receptor binding compared to mono-substituted analogs .
  • Piperidine role : The piperidyl group may act as a hydrogen bond acceptor, influencing interactions with enzymes or proteins (e.g., cytochrome P450) .
  • Comparative SAR : Analogous compounds with pyridine or pyrimidine rings instead of piperidine show varied antimicrobial or anticancer profiles .

Q. How should researchers address contradictions in experimental data (e.g., varying yields or byproducts)?

  • Reaction condition optimization : Adjust solvent polarity (e.g., DMF vs. THF) or temperature to suppress side reactions. For example, higher temperatures may favor elimination over substitution .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., dechlorinated products or oxidized intermediates) and modify reducing/oxidizing agents accordingly .

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